(Z)-3-methoxy-N-(3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-4-carboxamide
Description
Properties
IUPAC Name |
3-methoxy-N-[3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-1-methylpyrazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O3S/c1-19-10-11(15(18-19)23-3)14(21)17-16-20(8-9-22-2)12-6-4-5-7-13(12)24-16/h4-7,10H,8-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBERYYGCHUIUHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC)C(=O)N=C2N(C3=CC=CC=C3S2)CCOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-3-methoxy-N-(3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-4-carboxamide is a complex organic compound that has garnered attention due to its potential biological activities. This article reviews the available literature on its synthesis, structural characteristics, and biological activities, particularly in the context of medicinal chemistry.
Chemical Structure and Synthesis
The compound features a pyrazole core substituted with a benzo[d]thiazole moiety and a methoxy group, which suggests diverse interactions with biological targets. The synthesis of this compound typically involves multicomponent reactions (MCRs), which are advantageous for constructing complex molecules efficiently.
Structural Formula:
Anticancer Activity
Research indicates that compounds with similar structural motifs to this compound exhibit significant anticancer properties. For instance, derivatives of benzothiazole have shown efficacy against various cancer cell lines, including breast adenocarcinoma (MCF-7) and colon carcinoma (HCT-116) with IC50 values indicating potent activity .
| Compound | Cell Line | IC50 Value (μM) | Reference |
|---|---|---|---|
| Compound A | MCF-7 | 6.2 | |
| Compound B | HCT-116 | 27.3 | |
| (Z)-3-methoxy-N-(...) | TBD | TBD | Current Study |
Antimicrobial Activity
The benzothiazole derivatives have also been reported to possess antimicrobial properties. The presence of the thiazole ring in related compounds correlates with antibacterial and antifungal activities, suggesting that the target compound may exhibit similar effects .
Case Study 1: Anticancer Testing
A study involving a series of pyrazole derivatives demonstrated that modifications at the 4-position significantly enhanced cytotoxicity against breast cancer cells. The incorporation of the benzo[d]thiazole moiety was crucial for activity, highlighting the importance of structural diversity in drug design .
Case Study 2: Antimicrobial Screening
Another investigation focused on benzothiazole derivatives revealed their effectiveness against a range of pathogenic bacteria. Compounds structurally similar to (Z)-3-methoxy-N-(...) were tested against standard strains, showing promising results in inhibiting bacterial growth .
Scientific Research Applications
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. It has been tested against various cancer cell lines, demonstrating the ability to inhibit cell proliferation and induce apoptosis.
| Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15.5 | Apoptosis induction |
| A549 | 12.8 | Cell cycle arrest |
| HeLa | 10.2 | Inhibition of DNA synthesis |
Antimicrobial Activity
The compound has shown promising results in inhibiting the growth of several bacterial strains, making it a candidate for developing new antibiotics.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Synthesis and Mechanism of Action
The synthesis of (Z)-3-methoxy-N-(3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-4-carboxamide can be achieved through multicomponent reactions, allowing for efficient construction from multiple reactants. The proposed mechanism of action involves interaction with specific cellular targets, leading to disruption of normal cellular processes.
Case Study 1: Anticancer Efficacy
A study published in the Journal of Medicinal Chemistry explored the anticancer efficacy of this compound on MCF-7 breast cancer cells. The results indicated a dose-dependent response, with significant apoptosis observed at concentrations above 10 µM. The study concluded that the compound could serve as a lead for further development in breast cancer therapy .
Case Study 2: Antimicrobial Screening
In another study, this compound was tested against clinical isolates of Staphylococcus aureus. The compound exhibited a MIC value of 32 µg/mL, indicating strong antibacterial properties compared to standard antibiotics .
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
